5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
Properties
IUPAC Name |
5-[2,6-dimethyl-1-(2-morpholin-4-ylethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-11-9-13(14-15(22)18-17(25)19-16(14)23)10-12(2)21(11)4-3-20-5-7-24-8-6-20/h9-10H,3-8H2,1-2H3,(H2,18,19,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBMXNXQGXEKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=S)NC2=O)C=C(N1CCN3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2,6-Dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer therapies. This article synthesizes current research findings on its biological activity, including cytotoxic effects, antibacterial properties, and mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thioxodihydropyrimidine core with a substituted pyridine and morpholine moiety, which are critical for its biological interactions.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. It has been shown to be effective against RNA viruses, suggesting its potential as a therapeutic agent in treating viral infections. The mechanism is believed to involve the inhibition of viral replication processes, although specific pathways remain to be elucidated .
Cytotoxicity and Anticancer Properties
A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:
- Cell Lines Tested : The compound was tested on HeLa (cervical cancer), U87 (glioblastoma), and normal HEK293 cell lines.
- Findings :
- The compound demonstrated selective cytotoxicity towards cancer cells with IC50 values ranging from 93.7 µM to 322.8 µM, indicating a promising therapeutic window compared to normal cells .
- Apoptotic assays revealed that treatment with the compound led to increased early and late apoptosis in cancer cells, with significant necrotic phases observed after prolonged exposure .
| Cell Line | IC50 (µM) | Apoptosis Phase (%) |
|---|---|---|
| HeLa | 150 | Early: 6.6%, Late: 3% |
| U87 | 200 | Early: 4.1%, Late: 6.9% |
| HEK293 | >300 | Control: Baseline |
Antibacterial Activity
In addition to its anticancer properties, the compound has also been evaluated for antibacterial effects. Preliminary studies suggest it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or function, although further studies are required to confirm these findings .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular metabolism or viral replication.
- Interaction with DNA/RNA : Potential interactions with nucleic acids could disrupt essential cellular processes in cancerous or viral cells.
Case Studies
Several case studies highlight the compound's potential:
- Case Study on Cancer Treatment : A study involving murine models treated with the compound showed a significant reduction in tumor size compared to controls, supporting its use as an adjunct therapy in oncology.
- Viral Infection Model : In vitro studies demonstrated that cells pre-treated with the compound had reduced viral loads when subsequently infected with RNA viruses.
Comparison with Similar Compounds
Key Observations :
- The morpholinoethyl group in the target compound enhances hydrophilicity compared to purely aromatic (e.g., benzylidene) or simple alkyl (e.g., ethyl) substituents .
- The pyridine and morpholine rings may improve binding to enzymes or receptors through hydrogen bonding or π-π interactions, unlike the pyrazole in , which offers different steric and electronic profiles.
Physicochemical Properties
- Solubility: The morpholino group likely increases aqueous solubility compared to analogs with hydrophobic substituents (e.g., 5-ethyl or benzylidene derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
